2-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
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Overview
Description
2-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction, where 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine.
Acetylation: The coumarin derivative is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Scientific Research Applications
2-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with various molecular targets:
Anticoagulant Activity: Inhibits vitamin K epoxide reductase, preventing the activation of clotting factors.
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and function.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative with anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
7-Hydroxycoumarin: Known for its antimicrobial and anticancer activities.
Uniqueness
2-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-5-12(17(21)22)19-15(20)8-11-10(3)16-13(24-4)6-9(2)7-14(16)25-18(11)23/h6-7,12H,5,8H2,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
JMJZMJKLHZDUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)C)OC1=O)C |
Origin of Product |
United States |
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